1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
Description
Properties
IUPAC Name |
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXMNPQTDDCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Diazotation of m-Trifluoromethylaniline :
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Coupling with Isopropenyl Acetate :
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The diazonium salt is reacted with isopropenyl acetate (0.751 moles) in a polar solvent (water-methanol mixture) at 40–60°C in the presence of cuprous chloride (0.015 moles).
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Catalyst : Cuprous or cupric salts (0.01–0.20 molar equivalents) enhance reaction efficiency.
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Yield : 41.9% after purification via bisulfite complexation.
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Adaptations for Chlorinated Derivatives
To introduce the chloro group at the propan-2-one’s α-position, post-synthesis chlorination is hypothesized. For example:
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Chlorination via Hell–Volhard–Zelinskii (HVZ) Reaction :
Alternative Chlorination Pathways
Nucleophilic Substitution of Hydroxy Precursors
If a hydroxylated intermediate (e.g., 1-hydroxy-3-[3-(trifluoromethyl)phenyl]propan-2-one) is accessible, chlorination can be achieved via:
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Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Conditions :
Parameter Value Solvent Dichloromethane Temperature 25–40°C Reaction Time 1–2 hours
Direct Synthesis via Chloro-Substituted Reagents
Replacing isopropenyl acetate with chloro-isopropenyl acetate (if synthetically feasible) could directly yield the chlorinated ketone. However, this method remains theoretical due to the lack of explicit documentation in reviewed sources.
Comparative Analysis of Synthetic Routes
Purification and Isolation Techniques
Bisulfite Complex Formation
Vacuum Distillation
Catalytic and Solvent Optimization
Catalyst Screening
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Chemical Synthesis
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one serves as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making it a valuable building block in organic synthesis.
Key Applications in Chemical Synthesis:
- Pharmaceuticals: It is used in the synthesis of drugs due to its ability to modify pharmacokinetic properties.
- Agrochemicals: The compound is utilized in creating pesticides and herbicides that require specific chemical characteristics.
Biological Activities
Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. This makes it a candidate for further investigation in medicinal chemistry.
Case Studies on Biological Applications:
- A study highlighted its efficacy as an antimicrobial agent against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Another investigation focused on its anti-inflammatory effects, showing promise for treating inflammatory diseases.
Medicinal Chemistry
The compound is being explored for its role in drug development, particularly due to the trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of drug molecules.
Notable Findings:
- The incorporation of trifluoromethyl groups into drug candidates has been associated with improved binding affinity to biological targets, which is crucial for therapeutic efficacy .
- A review of FDA-approved drugs containing trifluoromethyl groups revealed that such modifications often lead to better pharmacological profiles .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials with tailored properties.
Applications Include:
- Production of solvents and reagents that require specific chemical functionalities.
- Development of polymers that benefit from the unique properties imparted by fluorinated compounds.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
a. 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS 847149-84-2)
- Molecular Formula : C₁₀H₈BrF₃O
- Key Differences : Bromine substitution at the chloro position increases molecular weight (281.07 g/mol vs. 236.62 g/mol) and polarizability.
- Applications : Brominated analogs are often more reactive in nucleophilic substitutions due to Br’s lower bond dissociation energy compared to Cl. However, this compound is listed as discontinued in commercial catalogs, limiting accessibility .
b. 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)
- Molecular Formula : C₉H₈Cl₂O
- Key Differences : Replacement of the -CF₃ group with a second chlorine atom reduces hydrophobicity and electron-withdrawing effects.
- Physical Properties : Lower boiling point (90–93°C at 0.22–0.25 Torr) and higher density (1.275 g/cm³) compared to the target compound, reflecting reduced steric bulk and increased halogen interactions .
Trifluoromethylphenyl Derivatives with Varied Functional Groups
a. 1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 21906-39-8)
b. 3-[3-(Trifluoromethyl)phenyl]propanal (20)
- Functional Group : Aldehyde (-CHO) instead of ketone.
- Synthetic Utility: Synthesized via oxidation of 3-[3-(trifluoromethyl)phenyl]propanol (25) or catalytic hydrogenation of cinnamaldehyde derivatives.
Aromatic Substitution Variants
a. 1-Phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS 59756-57-9)
b. 1-Chloro-3-(1-naphthyloxy)propan-2-one
- Structure : Naphthyloxy group replaces -CF₃-phenyl.
- Applications: Intermediate in propranolol synthesis.
Research Implications
- Reactivity : Chloro and bromo derivatives exhibit distinct reactivities in substitution reactions, with bromo analogs favoring faster kinetics but lower stability .
- Pharmaceutical Utility : The -CF₃ group enhances bioavailability and metabolic resistance, making the target compound valuable in fluorinated drug synthesis .
- Synthetic Challenges : Lack of literature data on the target compound underscores the need for further studies on its catalytic reduction, halogen exchange, and crystallography .
Biological Activity
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a chloro group, a trifluoromethyl group, and a ketone moiety. The molecular formula is C11H10ClF3O, with a molecular weight of approximately 264.65 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to permeate biological membranes and interact with various molecular targets.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It is hypothesized that the trifluoromethyl group enhances binding affinity to certain receptors, leading to altered cellular responses.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of trifluoromethyl-substituted compounds, including this compound. The study found that modifications to the trifluoromethyl group significantly affected antimicrobial potency, highlighting the importance of this substituent in drug design .
- Inflammation Model : In a model of acute inflammation using rat paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups. This suggests that it could be a candidate for further development as an anti-inflammatory agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Ketone Backbone : Initial reactions focus on creating the propan-2-one structure.
- Introduction of Substituents : The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
Q & A
Q. What are the optimized synthetic routes for 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation between 3-chlorobenzaldehyde and trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol). Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol balances cost and reactivity .
- Temperature: Heating at 60–80°C for 6–8 hours maximizes yield (~70–75%) .
- Purification: Distillation or recrystallization from hexane/ethyl acetate mixtures enhances purity (>98%) .
Table 1: Comparison of Synthetic Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, 70°C, 6h | 72 | 95 | |
| DMF, 80°C, 8h | 68 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): The molecular ion peak at m/z 250 [M]⁺ and fragments at m/z 185 (loss of Cl) and 145 (loss of CF₃) validate the structure .
- X-ray Crystallography: SHELXL refinement (via SHELX suite) resolves bond angles and distances, particularly the C-Cl (1.73 Å) and C=O (1.21 Å) bonds .
Q. What are the common reactivity patterns of this compound in organic synthesis?
Methodological Answer: The chloro and trifluoromethyl groups dictate reactivity:
- Nucleophilic Substitution: The α-chloro ketone undergoes SN2 reactions with amines or thiols to form propan-2-one derivatives .
- Reduction: NaBH₄ reduces the ketone to a secondary alcohol, useful for chiral intermediate synthesis .
- Oxidation: Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid, though the CF₃ group may sterically hinder this pathway .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound to biological targets?
Methodological Answer:
Q. How can crystallographic disorder in X-ray structures of halogenated analogs be resolved using SHELX software?
Methodological Answer:
- Disorder Handling: For disordered CF₃ or Cl groups:
- Example: A study on 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-N-phenylcyclopropane achieved an R-factor of 0.064 using these steps .
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?
Methodological Answer:
- Steric vs. Electronic Effects:
- The CF₃ group is electron-withdrawing, activating the α-carbon to nucleophilic attack.
- Chlorine’s steric bulk directs nucleophiles to the less hindered α-position (confirmed via DFT calculations) .
- Experimental Validation:
- React with benzylamine: >90% substitution at the α-carbon (¹H NMR δ 4.2 ppm, -CH₂-NH-).
- Contrast with non-CF₃ analogs showing mixed regioselectivity .
Q. How should researchers resolve contradictions in reported synthesis yields or spectroscopic data?
Methodological Answer:
- Systematic Comparison:
- Replicate protocols from conflicting studies (e.g., solvent, catalyst variations).
- Analyze byproducts via HPLC-MS to identify side reactions (e.g., over-oxidation).
- Case Study: A 15% yield discrepancy between ethanol (72%) and DMF (68%) syntheses was traced to solvent polarity affecting intermediate stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
